

# Spectroscopic Data for (-)-Haloxyfop: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Haloxyfop

Cat. No.: B1260610

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(-)-Haloxyfop**, the herbicidally active R-enantiomer of haloxyfop. The information is tailored for researchers, scientists, and professionals in drug development who require detailed spectroscopic and methodological data for this compound. This document summarizes available mass spectrometry (MS) and infrared (IR) data, and provides detailed experimental protocols. Please note that publicly available experimental Nuclear Magnetic Resonance (NMR) data for **(-)-Haloxyfop** is limited; this guide presents data for the closely related methyl ester where applicable.

## Mass Spectrometry (MS)

Mass spectrometry of **(-)-Haloxyfop** is crucial for its identification and quantification in various matrices. The fragmentation pattern provides a fingerprint for structural confirmation.

## Data Presentation

Table 1: Mass Spectrometry Data for Haloxyfop

Ionization Mode	Precursor Ion (m/z)	Fragment Ions (m/z)	Notes
ESI (+)	362.04 [M+H] <sup>+</sup>	288.0034, 98.9842, 91.0543, 75.0229, 65.0386	Data corresponds to the racemic mixture of haloxyfop acid.[1]
ESI (-)	360.0256 [M-H] <sup>-</sup>	Not specified	LC-ESI-QTOF analysis.[1]

| GC-MS (of TMS derivative) | Not specified | 374 → 73 | Multiple Reaction Monitoring (MRM) setting for the trimethylsilyl (TMS) derivative.[2] |

Note: The molecular weight of Haloxyfop (C<sub>15</sub>H<sub>11</sub>ClF<sub>3</sub>NO<sub>4</sub>) is 361.70 g/mol .[1]

## Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of herbicides like **(-)-Haloxyfop**.

- Sample Preparation:
  - Accurately weigh 5-10 mg of the **(-)-Haloxyfop** analytical standard.
  - Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of 1 mg/mL to create a stock solution.
  - Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).[3]
- Chromatography:
  - LC System: A high-performance liquid chromatography (HPLC) system.
  - Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm) is commonly used.[1]

- Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Injection Volume: 2-10  $\mu$ L.
- Mass Spectrometry:
  - MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
  - Ionization Source: Electrospray ionization (ESI), operated in both positive and negative ion modes to determine the most sensitive polarity.
  - MS Parameters:
    - Capillary Voltage: 3-4 kV
    - Source Temperature: 120-150  $^{\circ}$ C
    - Desolvation Gas Flow: 600-800 L/hr
    - Collision Gas: Argon
  - Data Acquisition: Set up Multiple Reaction Monitoring (MRM) by selecting the precursor ion (e.g.,  $[M+H]^+$  or  $[M-H]^-$ ) and optimizing collision energies to obtain characteristic product ions.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a full spectrum for **(-)-Haloxyfop** acid is not readily available in the public domain, data for its methyl ester, Haloxyfop-R-methyl, provides insight into the core structure's vibrational modes.

## Data Presentation

Table 2: Infrared Spectroscopy Data for Haloxyfop-R-methyl

Wavenumber (cm <sup>-1</sup> )	Assignment
1728	C=O (carbonyl) stretching of the ester

| 1218 | C-O-C (ether) stretching |

Source: Data is for Haloxyfop-R-methyl.[4]

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation:
  - Place a small amount of the solid **(-)-Haloxyfop** sample directly onto the ATR crystal. No extensive sample preparation is required for this technique.
  - Ensure the sample makes good contact with the crystal by applying pressure using the instrument's pressure clamp.
- Data Acquisition:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
  - Background Scan: Perform a background scan of the empty ATR crystal to subtract any atmospheric or crystal-related absorbances.
  - Sample Scan: Collect the spectrum of the sample.
  - Parameters:
    - Spectral Range: 4000-400 cm<sup>-1</sup>
    - Resolution: 4 cm<sup>-1</sup>
    - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- Data Processing:
  - The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify the characteristic absorption bands corresponding to the functional groups of **(-)-Haloxyfop**, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches, and aromatic C-H and C=C vibrations.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **(-)-Haloxyfop** are not widely available in the public domain. The following tables provide predicted chemical shifts based on the molecular structure. These are for estimation purposes and should be confirmed by experimental data.

### Predicted Data Presentation

Table 3: Predicted  $^1\text{H}$  NMR Data for **(-)-Haloxyfop**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.7	Doublet	3H	-CH <sub>3</sub>
~4.8	Quartet	1H	-CH-
~7.0-7.2	Multiplet	4H	Phenoxy aromatic protons
~8.0	Singlet	1H	Pyridinyl proton
~8.3	Singlet	1H	Pyridinyl proton

| ~12-13 | Broad Singlet | 1H | -COOH |

Table 4: Predicted  $^{13}\text{C}$  NMR Data for **(-)-Haloxyfop**

Chemical Shift (ppm)	Assignment
~18	-CH <sub>3</sub>
~75	-CH-
~118-125	Aromatic CH carbons
~122 (q)	-CF <sub>3</sub>
~135-160	Aromatic quaternary carbons

| ~175 | -COOH |

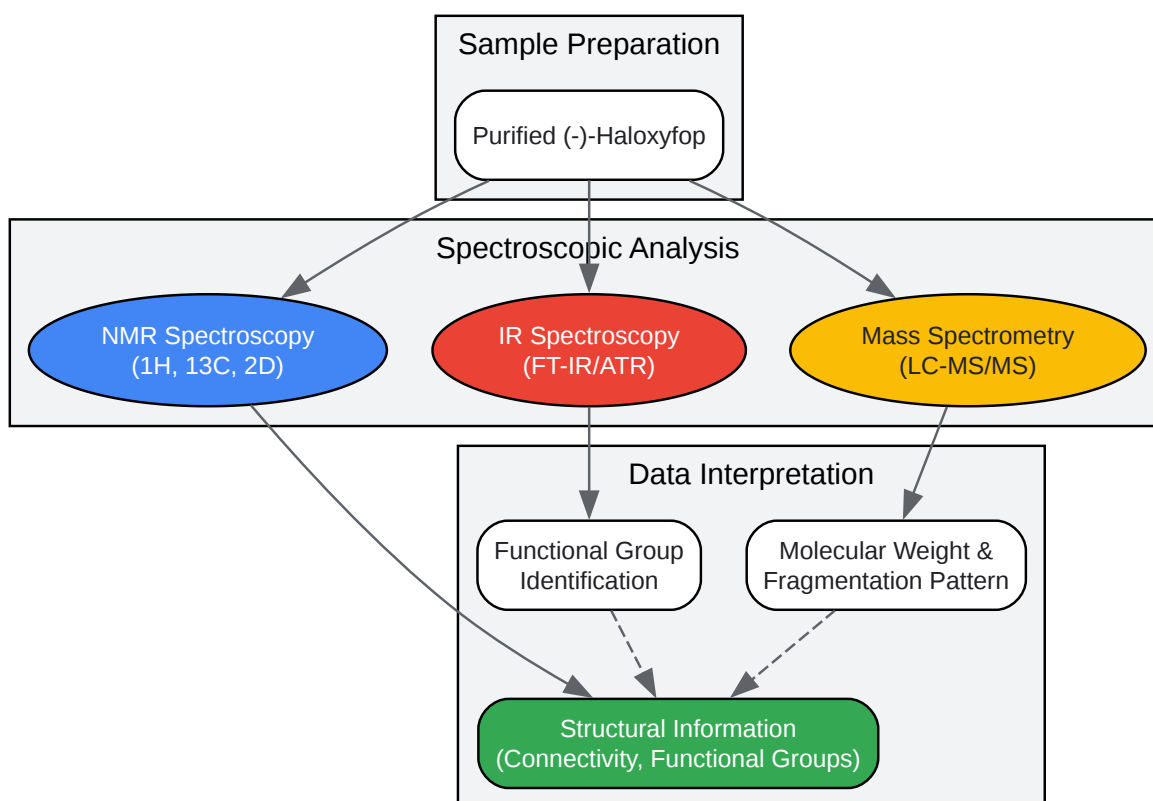
## Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **(-)-Haloxypop** for <sup>1</sup>H NMR, or 20-50 mg for <sup>13</sup>C NMR.[\[5\]](#)
  - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl<sub>3</sub>), Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>)). The choice of solvent is critical as it can influence chemical shifts.
  - Transfer the solution to a 5 mm NMR tube.[\[6\]](#)
- Data Acquisition:
  - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Experiments:
    - <sup>1</sup>H NMR: Acquire a standard one-dimensional proton spectrum.
    - <sup>13</sup>C NMR: Acquire a proton-decoupled carbon spectrum.
    - 2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

- Referencing: The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **(-)-Haloxyfop**.



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Caption: Workflow for the spectroscopic analysis of **(-)-Haloxyfop**.

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## References

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